molecular formula C14H20N2O2 B7987869 (R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester

(R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7987869
M. Wt: 248.32 g/mol
InChI Key: NTHKMYRCEUJLOL-CYBMUJFWSA-N
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Description

®-3-Methylamino-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions, such as the use of phenylsilane and iron complexes as catalysts .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step processes, including hydrogenation, cyclization, and reduction reactions. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-3-Methylamino-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Synthesis of Bioactive Compounds

The synthesis of (R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester is crucial for creating bioactive compounds. Its structural features allow it to serve as a building block in the synthesis of more complex molecules, particularly those targeting neurological disorders and cancer treatments. For instance, its derivatives have been explored for their potential as inhibitors of protein kinases, which play a vital role in cell signaling and cancer progression .

Pharmacological Properties

Research indicates that compounds related to this compound exhibit favorable pharmacokinetic properties. For example, studies have shown that modifications to the piperidine structure can enhance potency and selectivity towards specific biological targets, such as the ERK5 kinase . The optimization of these properties is essential for developing effective therapeutic agents.

Inhibition of Protein Kinases

A notable application of this compound derivatives is in the inhibition of Janus Kinase 3 (JAK3), which is implicated in various autoimmune diseases. A study demonstrated that certain analogs effectively inhibited JAK3 activity, suggesting their potential use as immunosuppressive agents for conditions like rheumatoid arthritis and lupus .

CompoundActivityTargetReference
32bPotentERK5
JAK3 InhibitorEffectiveJAK3

Neuropharmacology

The compound has also been studied for its neuropharmacological effects. Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders. Research on similar piperidine derivatives has shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of depression and anxiety disorders .

Large-scale Synthesis

The efficient synthesis methods developed for this compound allow for large-scale production suitable for pharmaceutical applications. The methods emphasize cost-effectiveness and high yield, making it feasible for industrial use .

Mechanism of Action

The mechanism of action of ®-3-Methylamino-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Methylamino-piperidine-1-carboxylic acid benzyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylamino and carboxylic acid benzyl ester groups differentiate it from other piperidine derivatives, making it a valuable compound for various applications .

Biological Activity

(R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a methylamino group and a benzyl ester functional group. Its unique structure facilitates diverse biological interactions, making it a valuable candidate for pharmaceutical applications.

Property Description
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Solubility Soluble in organic solvents like ethanol and DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate receptor functions or inhibit enzyme activities, leading to various therapeutic effects. For instance, it has been studied for its ability to inhibit Janus Kinase 3 (JAK3), which is implicated in several autoimmune diseases and cancers .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In xenograft mouse models, it demonstrated significant anti-tumor activity, indicating its potential as a therapeutic agent in cancer treatment . The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis in malignant cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various piperidine derivatives, including this compound. Results showed that it had an MIC range from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, highlighting its potential as an antimicrobial agent .
  • JAK3 Inhibition : Another study focused on the compound's role as a JAK3 inhibitor. It was found to effectively reduce JAK3 activity in cellular assays, suggesting its application in treating conditions like rheumatoid arthritis and psoriasis .
  • Anticancer Activity : In a preclinical study involving human cancer cell lines, this compound showed promising results by decreasing cell viability and inducing apoptosis at concentrations below 10 µM .

Properties

IUPAC Name

benzyl (3R)-3-(methylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHKMYRCEUJLOL-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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